molecular formula C11H11ClN2O2S B2705272 Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 841261-58-3

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2705272
CAS No.: 841261-58-3
M. Wt: 270.73
InChI Key: QUTCTCKMHGNWNG-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with amino, chloro, methyl, and methyl ester groups. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing selective muscarinic acetylcholine receptor subtype 4 (M4) positive allosteric modulators (PAMs), such as ML253 . The synthesis involves microwave-assisted reactions and purification steps, yielding high-purity sodium salts that are further functionalized to produce the methyl ester derivative . Its structural complexity, including the chloro and methyl substituents, contributes to its pharmacological activity and metabolic stability, making it a scaffold of interest for CNS-targeted drug discovery.

Properties

IUPAC Name

methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-4-6-8(13)9(11(15)16-3)17-10(6)14-5(2)7(4)12/h13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTCTCKMHGNWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloro-3,5-dimethylpyridine and thiophene derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

    Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and to minimize environmental impact.

Chemical Reactions Analysis

Chemical Reactions Involving Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

This compound can undergo various chemical reactions typical of heterocyclic compounds, including electrophilic aromatic substitution and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

  • Reaction Conditions : The presence of electron-donating groups (amino and methyl groups) and electron-withdrawing groups (chloro group) influences the reactivity of the compound.

  • Possible Products : Substitution at the 4 or 6 position of the thieno[2,3-b]pyridine ring can occur, depending on the electrophile used.

Nucleophilic Substitution:

  • Reaction Conditions : The chloro group can be replaced by nucleophiles under appropriate conditions.

  • Possible Products : Various nucleophiles can replace the chloro group, leading to diverse derivatives.

Biological Activity Table:

Compound DerivativeBiological ActivityReference
Thieno[2,3-b]pyridine DerivativesMuscarinic Acetylcholine Receptor Modulators
Thieno[2,3-b]pyridine-2-carboxamidesAntiviral Agents
Thieno[2,3-b]pyridine-based CompoundsPotential Antimicrobial Agents

Future Research Directions:

  • Structure-Activity Relationship (SAR) Studies : Investigating how structural modifications affect biological activity.

  • In Vivo Studies : Evaluating the efficacy and safety of these compounds in animal models.

  • Derivatization and Optimization : Synthesizing new derivatives to enhance potency and selectivity.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has the molecular formula C11H12ClN2O2SC_{11}H_{12}ClN_2O_2S and a molar mass of 256.71 g/mol. The compound features a thieno[2,3-b]pyridine core, which is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-b]pyridine derivatives, including this compound.

Case Study: Triple Negative Breast Cancer

A series of derivatives were evaluated for their antitumor activity against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay demonstrated that certain derivatives exhibited significant growth inhibition in these cell lines with minimal toxicity towards non-tumorigenic cells (MCF-12A) .

Table 1: Antitumor Activity of Thieno[2,3-b]pyridine Derivatives

CompoundGI50 (μM)Effect on MCF-12A
Compound A10No effect
Compound B15Minimal
This compound13No effect

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.

Synthesis and Derivative Development

The synthesis of this compound involves established methods such as the Suzuki-Miyaura coupling technique. This method allows for the introduction of various aryl groups to enhance the biological activity of the compound .

Table 2: Synthesis Conditions for Thieno[2,3-b]pyridine Derivatives

Reaction TypeConditionsYield (%)
Suzuki-Miyaura CouplingPd-catalyzed reaction at 100 °C for 4 hours35–84

Pharmacological Studies

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies have shown promising results regarding its stability in human liver microsomes compared to other derivatives .

Mechanism of Action

The mechanism by which Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with various molecular targets:

    Enzyme Binding: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The planar structure allows it to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues in M4 PAM Development

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate serves as the core structure for ML253, a preclinical M4 PAM. However, structural modifications have been explored to improve potency and reduce cytochrome P450 (CYP) inhibition:

Compound Core Structure Modifications M4 Potency (hM4 EC50) CYP Inhibition Reference
ML253 (Parent) 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 220 nM High
VU6008677 (Tricyclic Derivative) 8-Chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine <10 nM Low
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Lacks chloro substituent Not reported Moderate

Key Findings :

  • Potency: Replacement of the thieno[2,3-b]pyridine core with tricyclic systems (e.g., pyrido-thienopyrimidine) in VU6008677 resulted in a 20-fold increase in M4 potency compared to ML253 .
  • CYP Inhibition : The parent compound ML253 exhibited significant CYP inhibition, limiting its therapeutic utility. Tricyclic derivatives like VU6008677 demonstrated reduced CYP interactions, enhancing their safety profiles .
Functional Group Variations in Thieno[2,3-b]pyridine Derivatives

Substitution patterns on the thieno[2,3-b]pyridine scaffold influence physicochemical and pharmacological properties:

Compound Substituents Synthetic Yield Key Applications Reference
This compound 3-NH2, 5-Cl, 4,6-CH3, 2-COOCH3 68% M4 PAM precursor
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) 6-Benzofuran, 2-CN High Anticancer lead
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (5) 3-NH2, 4,6-CH3, 2-COOCH2CH3 Moderate Intermediate for analogs

Key Insights :

  • Electron-Withdrawing Groups : The chloro substituent in the parent compound enhances electrophilicity, facilitating nucleophilic substitutions critical for further derivatization .
  • Ester vs. Carboxamide : ML253’s carboxamide group improves brain penetration compared to ester derivatives, underscoring the importance of functional groups in pharmacokinetics .

Biological Activity

Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by various research findings and case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3-cyano-4,6-dimethyl-1H-pyridine-2-thione with chloroacetic amides under alkaline conditions. This method has been documented to yield high-purity products suitable for biological testing. The synthesis pathway is crucial as it influences the bioactivity of the resulting compound.

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound exhibited an IC50 value comparable to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the compound's anticancer properties. It has been identified as a potent inhibitor of Pim-1 kinase, an enzyme associated with various cancers. Compounds derived from thieno[2,3-b]pyridine scaffolds have shown significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values ranging from 1.18 to 8.83 μM . These results suggest that this compound may serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts by inhibiting key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Gene Expression Modulation : Studies indicate that treatment with this compound leads to decreased expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in activated macrophages .
  • Cell Cycle Arrest : In cancer cells, it has been shown to induce cell cycle arrest, leading to reduced cell proliferation.

Study on Inflammatory Models

In a study utilizing carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects with an ED50 value comparable to indomethacin. The compound effectively reduced swelling and inflammation markers within the tested models .

Anticancer Efficacy Assessment

Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The most effective derivatives were selected for further development based on their promising IC50 values against specific cancer types .

Q & A

Q. What are the standard synthetic protocols for Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves a two-step process:

Cyclocondensation : Reacting 2,5-dichloro-4,6-dimethylnicotinonitrile with methyl thioglycolate under basic conditions (e.g., NaOH in MeOH) via microwave-assisted heating (125°C, 30 min) to yield the sodium carboxylate intermediate .

Amidation : Treating the intermediate with coupling agents like HATU in DMF, followed by reaction with nucleophiles (e.g., 4-aminomethylpyridine) to form the final carboxamide derivative. Yield optimization focuses on:

  • Microwave parameters : Adjusting time/temperature to minimize side products.
  • Purification : Recrystallization from ethanol or methanol to enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for the methyl ester (δ ~3.8–4.0 ppm for 1H; δ ~50–55 ppm for 13C) and the amino group (δ ~5.5–6.5 ppm, broad singlet in 1H). The thienopyridine core is confirmed by aromatic protons (δ ~6.8–8.2 ppm) and carbons (δ ~110–150 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm stoichiometry .
  • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thieno[2,3-b]pyridine derivatives, particularly when evaluating antiplasmodial vs. other therapeutic targets?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., parasite strains, cell lines) across studies. For antiplasmodial activity, prioritize standardized Plasmodium falciparum 3D7 strain IC50 assays .
  • Target Selectivity Screening : Use kinase profiling panels or proteome-wide affinity capture to identify off-target interactions that may explain divergent results .
  • Structural Modifications : Introduce substituents (e.g., tert-butyl ester groups) to enhance target specificity and reduce promiscuity .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for derivatives of this compound to ensure robust data interpretation?

Methodological Answer:

  • Scaffold Rigidity : Maintain the thieno[2,3-b]pyridine core to preserve π-stacking interactions while varying substituents (e.g., halogenation, alkylation) at positions 3, 4, and 6 .
  • Computational Modeling : Perform docking studies with target proteins (e.g., M4 muscarinic receptors) to guide rational modifications .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) in bioassays to account for batch-to-batch variability in compound solubility or stability .

Q. In crystallographic studies of this compound, how do refinement programs like SHELX address challenges in resolving disordered substituents or confirming hydrogen bonding patterns?

Methodological Answer:

  • Disorder Modeling : SHELXL partitions disordered atoms into multiple sites with occupancy refinement, particularly for flexible groups like methyl esters or chlorine atoms .
  • Hydrogen Bond Validation : Use SHELXPRO to generate hydrogen bonding tables, cross-referenced with isotropic displacement parameters (Ueq) to distinguish genuine interactions from thermal motion artifacts .
  • Twinned Data Handling : Apply the TWIN/BASF commands in SHELXL to refine datasets with pseudo-merohedral twinning, common in thienopyridine derivatives due to planar symmetry .

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